1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials such as 2-chloro-4,6-dimethoxypyrimidine with morpholine under controlled conditions.
Introduction of the dimethylamino group: This step involves the substitution of a suitable leaving group on the pyrimidine ring with dimethylamine.
Coupling with the urea derivative: The final step involves the reaction of the intermediate with 3-chloro-4-methylphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and dimethylamino sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Research: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic compounds or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-pyrimidinyl)urea
- 1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiourea
Uniqueness
1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with various biological targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-12-4-5-13(10-14(12)19)21-18(26)22-15-11-20-17(23-16(15)24(2)3)25-6-8-27-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJHIEHNFFGQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.